4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-25(15-5-3-2-4-6-15)32(27,28)16-9-7-14(8-10-16)21(26)24-22-23-17-11-18-19(30-13-29-18)12-20(17)31-22/h7-12,15H,2-6,13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLRFRWCLXJWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.6 g/mol. The structure includes a benzamide core modified by a sulfamoyl group and a dioxolo-benzothiazole moiety, which may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown effectiveness as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease states.
- Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties, which may extend to this compound, making it a candidate for treating bacterial infections.
Biological Activity Overview
Case Studies and Research Findings
-
Antibacterial Screening :
A study synthesized several compounds similar to the target molecule and assessed their antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The results indicated that compounds with similar structures displayed moderate to strong antibacterial activity, suggesting that the target compound may exhibit comparable effects in vitro . -
Enzyme Inhibition Studies :
The inhibitory effects on AChE were evaluated using standard assays that measure the absorbance change at 405 nm after enzyme reaction initiation. The compound demonstrated significant inhibitory activity with IC50 values indicating potent enzyme interaction, which is crucial for potential therapeutic applications in neurodegenerative diseases . -
Binding Affinity Studies :
Bovine serum albumin (BSA) binding assays were conducted to determine the pharmacokinetic properties of similar compounds. These studies revealed strong binding interactions, suggesting that the target compound may have favorable distribution characteristics in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Benzamide Derivatives with Varied Substituents
Table 1: Key Structural and Functional Differences
Key Observations :
- LMM5 and LMM11, with oxadiazole rings, show antifungal activity, whereas the [1,3]dioxolo[1,3]benzothiazole moiety in the target compound might alter target binding due to its fused dioxole ring system. Ethyl vs. methyl substitution in LMM11 reduces antifungal potency (MIC increases from 8 to 16 µg/mL), highlighting the sensitivity of activity to alkyl chain length .
Benzothiazole and Triazole Derivatives
Table 2: Comparison with Heterocyclic Analogs
Structural and Functional Insights :
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Selected Analogs
Analysis :
- Higher XLogP3 values (e.g., LMM5: 5.2) correlate with increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility.
- The target compound’s polar surface area (~113 Ų) suggests moderate blood-brain barrier permeability, comparable to ’s benzothiazole derivative .
Q & A
Q. Does the compound exhibit synergistic effects with existing therapeutics?
- Methodology :
- Checkerboard Assays : Test combinations with antibiotics (e.g., β-lactams) or chemotherapeutics (e.g., doxorubicin), calculating fractional inhibitory concentration indices (FICI) .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in combination treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
